4-(Difluoromethoxy)-2-nitroaniline

Catalog No.
S3313747
CAS No.
97963-76-3
M.F
C7H6F2N2O3
M. Wt
204.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-2-nitroaniline

CAS Number

97963-76-3

Product Name

4-(Difluoromethoxy)-2-nitroaniline

IUPAC Name

4-(difluoromethoxy)-2-nitroaniline

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2

InChI Key

FHRVMXFZUVYVPF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

4-(Difluoromethoxy)-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3C_7H_6F_2N_2O_3 and a molecular weight of approximately 222.12 g/mol. This compound features several functional groups, including an aniline group (–NH₂), a nitro group (–NO₂), and a difluoromethoxy group (–OCHF₂). The presence of these groups suggests that 4-(difluoromethoxy)-2-nitroaniline possesses unique chemical properties and reactivity, making it of interest in various fields, particularly in medicinal chemistry and material science .

The reactivity of 4-(difluoromethoxy)-2-nitroaniline is influenced by its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which can enhance the susceptibility of the benzene ring to electrophilic attack. This allows for further substitution reactions.
  • Reactions of Aniline: The amino group can undergo typical amine reactions, such as acylation or alkylation, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may be utilized in synthetic pathways .

The synthesis of 4-(difluoromethoxy)-2-nitroaniline can be achieved through several methods:

  • Starting from 4-Nitrophenol:
    • React 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate.
    • Under alkaline conditions, react sodium acetamidophenate with monochlorodifluoromethane to yield 4-(difluoromethoxy)nitrobenzene.
    • Reduce the nitro group to an amino group using hydrazine and water in the presence of ferric oxide and activated carbon .

This method is noted for its high yield (around 90%) and purity (greater than 98.5%), making it suitable for industrial production .

4-(Difluoromethoxy)-2-nitroaniline serves as a significant intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the preparation of biologically active compounds, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which has medicinal significance .
  • Material Science: Due to its unique chemical properties, it may find applications in developing new materials or chemical sensors.

Several compounds share structural similarities with 4-(difluoromethoxy)-2-nitroaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-(Fluoromethoxy)-2-nitroanilineContains a fluoromethoxy group instead of difluoromethoxyPotentially different solubility and reactivity
4-(Chloromethoxy)-2-nitroanilineContains a chloromethoxy groupMay exhibit different biological activities
3-(Difluoromethoxy)-4-nitroanilinePosition of functional groups differsAltered electronic distribution affects reactivity
5-(Difluoromethoxy)-2-nitroanilineDifferent position of nitro and difluoromethoxy groupsUnique pharmacological profiles possible

The uniqueness of 4-(difluoromethoxy)-2-nitroaniline lies in its specific combination of functional groups and their positions on the benzene ring, influencing its reactivity and potential applications in medicinal chemistry .

XLogP3

2.8

Dates

Modify: 2023-08-19

Explore Compound Types